4-((4-Mesitylpiperazin-1-yl)sulfonyl)morpholine
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Description
Scientific Research Applications
Antimicrobial Activity
One application of compounds related to 4-((4-Mesitylpiperazin-1-yl)sulfonyl)morpholine is in the modulation of antibiotic activity against multidrug-resistant strains. Research has demonstrated that sulfonamide compounds, which share a structural relationship with 4-((4-Mesitylpiperazin-1-yl)sulfonyl)morpholine, have been investigated for their antimicrobial properties. A study highlighted the ability of these compounds to interact with various strains of bacteria and fungi, suggesting potential for treating diseases caused by microorganisms (Oliveira et al., 2015).
Anticancer and Antioxidant Properties
Further research on derivatives of 4-((4-Mesitylpiperazin-1-yl)sulfonyl)morpholine includes the exploration of their anticancer and antioxidant potentials. Novel synthesized compounds have shown promising cytotoxic activities against selected cancer cell lines, demonstrating the importance of structural design and proper substitution in delivering anticipated biological effects. These studies highlight the compounds' ability to scavenge free radicals and inhibit the growth of cancer cells, suggesting their potential as therapeutic agents in cancer treatment (Zang et al., 2021).
Anticonvulsant Activity
Compounds structurally related to 4-((4-Mesitylpiperazin-1-yl)sulfonyl)morpholine have been synthesized and evaluated for their anticonvulsant activity. These hybrid molecules, combining chemical fragments of known antiepileptic drugs, have shown broad spectra of activity across various preclinical seizure models. The research indicates the potential of these compounds as new anticonvulsant agents, offering insights into the design of safer and more effective treatments for epilepsy (Kamiński et al., 2015).
Enzyme Inhibition
The structural motifs present in 4-((4-Mesitylpiperazin-1-yl)sulfonyl)morpholine derivatives have been explored for their role in enzyme inhibition, particularly in the context of carbonic anhydrase inhibitors. These studies provide insights into the interaction of sulfonamide-based inhibitors with enzyme isoenzymes, highlighting their potential therapeutic applications in managing conditions like glaucoma, epilepsy, and certain types of cancer (Supuran et al., 2013).
properties
IUPAC Name |
4-[4-(2,4,6-trimethylphenyl)piperazin-1-yl]sulfonylmorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3S/c1-14-12-15(2)17(16(3)13-14)18-4-6-19(7-5-18)24(21,22)20-8-10-23-11-9-20/h12-13H,4-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMUUSIZDIFFYNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2CCN(CC2)S(=O)(=O)N3CCOCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.